3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine
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Overview
Description
3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine ring and a thiazolopyridine moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyridazine ring followed by the introduction of the trifluoromethyl group. The piperazine ring is then attached through nucleophilic substitution reactions. Finally, the thiazolopyridine moiety is synthesized and coupled with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, and anti-inflammatory properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, such as antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. The combination of the pyridazine, piperazine, and thiazolopyridine moieties also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6S/c16-15(17,18)12-1-2-13(22-21-12)23-5-7-24(8-6-23)14-20-10-9-19-4-3-11(10)25-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGCBYZJAANNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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